molecular formula C8H13N3OS B13337271 (3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanamide

(3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B13337271
M. Wt: 199.28 g/mol
InChI Key: CQHVAADRQVDFLR-LURJTMIESA-N
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Description

(3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanamide ( 1565274-41-0) is a chiral organic compound with the molecular formula C8H13N3OS and a molecular weight of 199.27 g/mol . This propanamide derivative features a 1,3-thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—which is substituted with two methyl groups and is central to the compound's research value . The presence of the thiazole ring is significant as this moiety is prevalent in numerous bioactive molecules and is found in essential natural products like Vitamin B1 (Thiamine) . Compounds containing the 2-aminothiazole scaffold have been reported to exhibit a broad spectrum of pharmacological activities in research settings, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The specific (3S) stereochemistry at the chiral center may further modulate the compound's physicochemical properties and its interaction with biological targets, making it a valuable chiral building block in medicinal chemistry . This compound is intended for research applications only and is not for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations.

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

(3S)-3-amino-3-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C8H13N3OS/c1-4-5(2)13-8(11-4)6(9)3-7(10)12/h6H,3,9H2,1-2H3,(H2,10,12)/t6-/m0/s1

InChI Key

CQHVAADRQVDFLR-LURJTMIESA-N

Isomeric SMILES

CC1=C(SC(=N1)[C@H](CC(=O)N)N)C

Canonical SMILES

CC1=C(SC(=N1)C(CC(=O)N)N)C

Origin of Product

United States

Biological Activity

(3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanamide is a thiazole-containing compound with significant potential in medicinal chemistry. Its unique structure, characterized by an amino group and a thiazole ring, allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.

  • Molecular Formula : C8H13N3OS
  • Molecular Weight : 199.28 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent research indicates that compounds related to thiazole derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, particularly those exhibiting multidrug resistance . The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating strong antibacterial potential.

CompoundTarget BacteriaMIC (µg/mL)
Compound 1S. aureus8
Compound 2E. faecium16
Compound 3C. auris4

Anticancer Activity

In vitro studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. For example, certain analogs have shown enhanced anticancer activity against human colorectal cancer cell lines (Caco-2), with inhibition rates exceeding 30% . This suggests that this compound may have potential as a lead compound in cancer therapy.

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within microbial and cancerous cells. This interaction can lead to modulation of key biological pathways, impacting cell growth and survival. Detailed studies are necessary to elucidate the precise molecular targets and pathways involved.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole compounds revealed that those containing the dimethylthiazole moiety exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Cancer Cell Inhibition

Another investigation focused on the anticancer properties of thiazole derivatives demonstrated that specific substitutions on the thiazole ring could significantly enhance cytotoxic effects against various cancer cell lines. The results indicated that compounds with electron-withdrawing groups showed increased potency.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanamide with structurally related propanamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Melting Point (°C) Key Features
Target Compound* C₈H₁₄N₄OS (estimated) ~226.29 Dimethyl-1,3-thiazol-2-yl Not reported Chiral center (3S), thiazole ring
(3S)-3-Amino-3-(4-chlorophenyl)propanamide C₉H₁₁ClN₂O 198.65 4-Chlorophenyl Not reported Chlorine substituent, (3S) config.
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 362.43 4-Methylphenyl, oxadiazole 135–136 Sulfanyl linker, oxadiazole ring
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) C₁₅H₁₄N₄O₂S₂ 362.43 Phenyl, oxadiazole 117–118 Methyl-thiazole, lower melting point
3-Chloro-N-(1,3-thiazol-2-yl)propanamide C₆H₇ClN₂OS 190.65 Chloro, thiazole Not reported Electrophilic chloro group

Key Observations :

  • Thiazole vs. Oxadiazole : Compounds 8d and 8e () replace the dimethyl-thiazole with oxadiazole rings linked via sulfanyl groups. These exhibit higher molecular weights (~362 g/mol) and variable melting points (117–136°C), likely due to differences in hydrogen bonding and aromatic stacking .
  • Chirality : The (3S) configuration in the target compound and its analogs (e.g., ) may enhance enantioselective interactions in biological systems compared to achiral derivatives like 3-chloro-N-(thiazol-2-yl)propanamide .

Preparation Methods

General Approach

The synthesis of (3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanamide typically involves several key steps:

Analytical Techniques for Verification

Data Tables

NMR Spectroscopy Data

Nucleus Chemical Shift (ppm) Multiplicity Assignment
$${}^{1}$$H 7.5-8.0 m Thiazole ring protons
$${}^{1}$$H 3.0-3.5 m Propanamide backbone
$${}^{13}$$C 160-170 s Carbonyl carbon
$${}^{13}$$C 120-130 s Thiazole ring carbons

Mass Spectrometry Data

Technique m/z Ion Type Assignment
HRMS 210.1 [M+H]$$^+$$ Molecular ion

Comprehensive Research Findings

While specific research on This compound is limited, related compounds have shown potential in various biological activities. The synthesis of such compounds often involves innovative strategies to achieve high yields and purity.

Q & A

Q. What are the optimal synthetic routes for (3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanamide, and how can stereochemical purity be ensured?

Methodological Answer: Synthesis typically involves coupling a thiazole-containing precursor with a propanamide backbone. Key steps include:

  • Stereochemical control : Use chiral auxiliaries or enantioselective catalysis to preserve the (3S)-configuration. For example, coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) under mild conditions minimize racemization .
  • Characterization : Confirm enantiomeric purity via chiral HPLC or 1H/13C NMR spectroscopy, focusing on splitting patterns for stereosensitive protons .
  • Reaction optimization : Microwave-assisted synthesis or continuous flow reactors improve yield and reduce side reactions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify functional groups (e.g., dimethyl-thiazole protons at δ 2.5–3.0 ppm) and confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C8H12N4OS, exact mass 212.073).
  • X-ray crystallography : For unambiguous structural confirmation, refine single-crystal data using SHELXL .

Q. How does the dimethyl-thiazole substituent influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : The dimethyl group increases logP compared to unsubstituted thiazoles, measured via reversed-phase HPLC .
  • Solubility : Assessed through shake-flask experiments in buffers (pH 1–7.4); dimethyl-thiazole reduces aqueous solubility but enhances membrane permeability .

Advanced Research Questions

Q. How can computational modeling predict the biological targets and mechanism of action of this compound?

Methodological Answer:

  • Target prediction : Use Prediction of Activity Spectra for Substances (PASS) to identify potential enzyme targets (e.g., kinases, proteases) .
  • Molecular docking : Simulate binding interactions with targets like bacterial dihydrofolate reductase (DHFR) using AutoDock Vina; focus on hydrogen bonding between the amino group and active-site residues .
  • Validation : Compare computational results with enzymatic inhibition assays (e.g., IC50 determination via spectrophotometry) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiazole-propanamides?

Methodological Answer:

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., halogens, methyl groups) and assay activity (Table 1).
  • Experimental standardization : Control variables (e.g., cell line selection, assay pH) to isolate substituent effects. For example, bromine at the thiazole 5-position enhances antibacterial activity but reduces solubility .

Q. Table 1: Comparative Bioactivity of Thiazole-Propanamide Derivatives

CompoundSubstituentIC50 (µM) vs DHFRLogP
(3S)-3-Amino-3-(dimethyl-thiazol-2-yl)propanamideDimethyl (C2)12.3 ± 1.21.78
(3S)-3-Amino-3-(5-Br-thiazol-2-yl)propanamideBromine (C5)8.9 ± 0.92.15
(3S)-3-Amino-3-(unsubstituted-thiazol-2-yl)propanamideNone25.6 ± 2.11.12

Q. How can crystallographic data improve the design of derivatives with enhanced binding affinity?

Methodological Answer:

  • Electron density maps : Use SHELXL-refined X-ray structures to identify non-covalent interactions (e.g., π-π stacking between thiazole and aromatic residues) .
  • Fragment-based design : Introduce substituents (e.g., fluorine) to occupy hydrophobic pockets revealed by crystallography .
  • Thermodynamic integration : Calculate binding free energy changes (ΔΔG) for proposed derivatives using molecular dynamics simulations .

Q. What experimental approaches validate the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS; calculate half-life (t1/2) .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
  • Metabolite identification : High-resolution LC-MS/MS with MSE data acquisition identifies phase I/II metabolites .

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